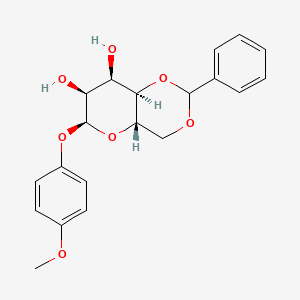

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

説明

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

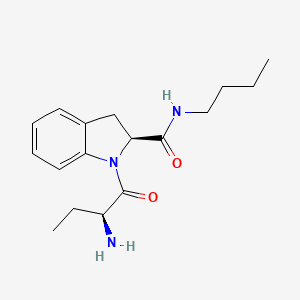

Synthesis Analysis

- The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves multiple steps, starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, transforming it into various intermediates before obtaining the final product with high yield under certain conditions (Ohlsson & Magnusson, 2000).

Molecular Structure Analysis

- The molecular structure features specific substitutions that impact its reactivity and physical properties, notably the 4,6-O-benzylidene protecting group, which is crucial for subsequent glycosylation reactions (Jin, 2008).

Chemical Reactions and Properties

- This compound undergoes various chemical reactions, including glycosylation, to form complex oligosaccharides, demonstrating its utility in synthetic carbohydrate chemistry (Li & Kong, 2005).

Physical Properties Analysis

- The crystalline nature of some derivatives simplifies purification processes, indicative of the compound's stability and ease of handling during chemical syntheses (Ohlsson & Magnusson, 2000).

Chemical Properties Analysis

- The presence of the benzylidene moiety and its effects on the reactivity of the compound are significant, as they influence the outcome of glycosylation reactions, demonstrating the importance of protective groups in carbohydrate chemistry (Li & Kong, 2005).

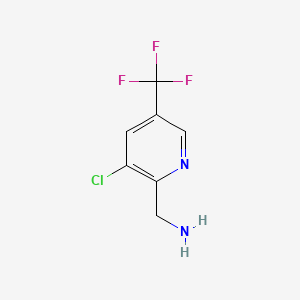

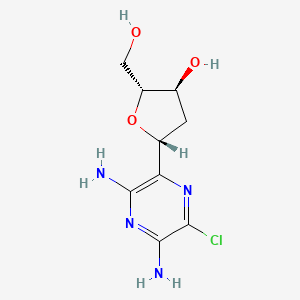

2-Fluorophenylzinc iodide

Synthesis Analysis

- The synthesis of 2-Fluorophenylzinc iodide involves palladium-catalyzed cross-coupling reactions, showcasing the compound's role in forming carbon-carbon bonds, which is pivotal in organic synthesis and medicinal chemistry applications (Chen, Ozturk, & Sorensen, 2017).

Molecular Structure Analysis

- The incorporation of the fluorophenyl moiety into organic molecules is crucial for the development of novel compounds with potential pharmaceutical applications, demonstrating the importance of halogenated compounds in drug design (Pilon & Grushin, 1998).

Chemical Reactions and Properties

- 2-Fluorophenylzinc iodide is involved in selective synthesis processes, such as the radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, highlighting its utility in radiotracer development for PET imaging (Chun & Pike, 2012).

Physical Properties Analysis

- The compound's stability and reactivity under various conditions are crucial for its use in complex synthesis processes, indicating the importance of precise reaction conditions for optimal yields (Zhang et al., 2004).

Chemical Properties Analysis

- The fluorine atom in 2-Fluorophenylzinc iodide plays a significant role in the molecule's reactivity, affecting its interaction with other chemical entities and its overall utility in synthetic chemistry, especially in the formation of carbon-fluorine bonds, which are pivotal in the development of pharmaceuticals and agrochemicals (Shi et al., 2016).

科学的研究の応用

-

Pharmaceutical Industry

- Application : 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a carbohydrate-based chemical that has garnered extensive attention in the pharmaceutical industry due to its exceptional versatility as a starting material for synthesizing various therapeutic agents .

- Results or Outcomes : This compound facilitates the treatment of disconcerting illnesses such as cancer, diabetes, and inflammatory disorders .

-

Biomedical Industry

- Application : A similar compound, 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-b-D-galactopyranoside, is used in the biomedical industry for the development of novel drugs targeting various diseases .

- Results or Outcomes : This compound exhibits promising pharmacological properties for treating specific ailments .

-

Chemical Synthesis

-

Chiral Building Block

-

Synthesis of Various Sugars

-

Preparation of Chiral Compounds

Safety And Hazards

将来の方向性

Given its versatility as a starting material for synthesizing various therapeutic agents, 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is likely to continue garnering attention in the pharmaceutical industry . It shows promise in attending to a wide array of ailments, most notably cancer and diabetes .

特性

IUPAC Name |

(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRLBNMWLPNUFF-GLNIJSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693678 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

176299-96-0 | |

| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)

![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)